Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18244124
InChI: InChI=1S/C11H19N3O2/c1-5-13-11(3,10(15)16-4)8-14-7-6-12-9(14)2/h6-7,13H,5,8H2,1-4H3
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate

CAS No.:

Cat. No.: VC18244124

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate -

Specification

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name methyl 2-(ethylamino)-2-methyl-3-(2-methylimidazol-1-yl)propanoate
Standard InChI InChI=1S/C11H19N3O2/c1-5-13-11(3,10(15)16-4)8-14-7-6-12-9(14)2/h6-7,13H,5,8H2,1-4H3
Standard InChI Key YOLCWECMMPDBRI-UHFFFAOYSA-N
Canonical SMILES CCNC(C)(CN1C=CN=C1C)C(=O)OC

Introduction

Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is a complex organic compound characterized by its unique molecular structure and functional groups. It features a methyl ester group, an ethylamino substituent, and a 2-methyl-1H-imidazole moiety, which contribute to its chemical properties and biological activities. The compound's molecular formula is C11H19N3O2, and it has a molecular weight of approximately 225.29 g/mol .

Synthesis and Preparation

The synthesis of Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate typically involves multi-step organic synthesis techniques. These methods often include reactions such as alkylation, esterification, and amination to form the desired compound. The specific steps can vary depending on the starting materials and the desired yield.

Biological Activities and Potential Applications

Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate exhibits various biological activities, primarily due to the presence of the imidazole ring. Some potential applications include:

  • Pharmacological Effects: The compound may interact with biological systems, influencing enzymatic activities or protein functions.

  • Cosmetic Applications: While not directly mentioned, compounds with similar structures could potentially be explored for skin care or other cosmetic uses, though specific applications for this compound are not well-documented.

Similar Compounds and Comparisons

Several compounds share structural similarities with Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate. Notable examples include:

Compound NameMolecular FormulaKey Features
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoateNot specifiedContains an imidazole ring; lower molecular weight
3-(2-methyl-1H-imidazol-1-yl)propanoic acidNot specifiedSimilar imidazole structure; carboxylic acid instead of ester
N-Methyl-N-(2-methylimidazolyl) propanamideNot specifiedContains amide functional group; different nitrogen substitution pattern

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator